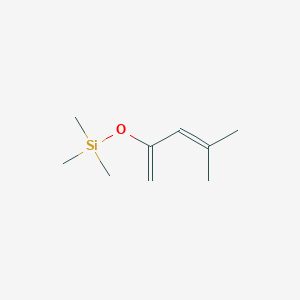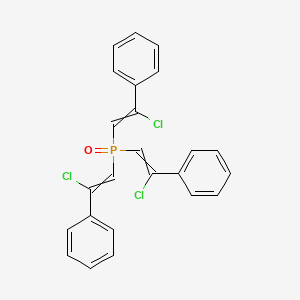
Difluoroiodophosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoroiodophosphine is a chemical compound with the formula F₂IP. It is a member of the fluorophosphine family, characterized by the presence of both fluorine and iodine atoms bonded to a phosphorus atom.
Preparation Methods
Difluoroiodophosphine can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus triiodide (PI₃) with fluorine gas (F₂) under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition of the product. Another method involves the reaction of phosphorus trifluoride (PF₃) with iodine (I₂) in the presence of a catalyst .
Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The reaction conditions must be carefully controlled to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Difluoroiodophosphine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form difluorophosphoric acid (F₂POH) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction of this compound can yield difluorophosphine (F₂PH) when treated with reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involving this compound often result in the formation of various fluorophosphine derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed from these reactions are difluorophosphoric acid, difluorophosphine, and alkyl difluorophosphines .
Scientific Research Applications
Difluoroiodophosphine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its unique chemical properties may lead to the discovery of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism by which difluoroiodophosphine exerts its effects involves its ability to form stable complexes with other molecules. The phosphorus atom in this compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including coordination with metal ions and interaction with biological macromolecules .
Comparison with Similar Compounds
Difluoroiodophosphine can be compared with other fluorophosphine compounds such as difluorophosphine (F₂PH) and trifluorophosphine (PF₃).
Difluorophosphine (F₂PH): This compound is similar to this compound but lacks the iodine atom. It is less reactive and has different chemical properties.
Trifluorophosphine (PF₃): This compound contains three fluorine atoms bonded to phosphorus.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and stability characteristics .
Properties
CAS No. |
13819-11-9 |
|---|---|
Molecular Formula |
F2IP |
Molecular Weight |
195.8750 g/mol |
IUPAC Name |
difluoro(iodo)phosphane |
InChI |
InChI=1S/F2IP/c1-4(2)3 |
InChI Key |
KBMVMROLNNLWIS-UHFFFAOYSA-N |
Canonical SMILES |
FP(F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



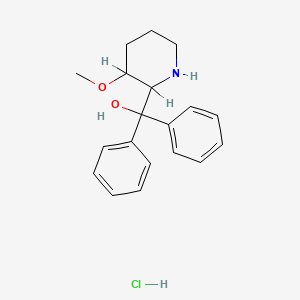


![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)

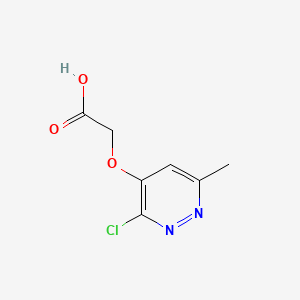
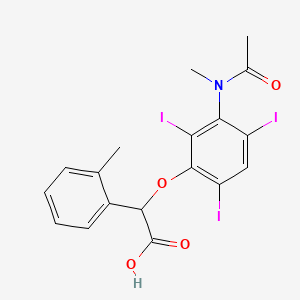
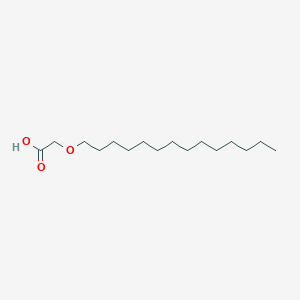


![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
